Methyl 2-(4-bromo-2-fluorophenyl)acetate
Overview
Description
“Methyl 2-(4-bromo-2-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H8BrFO2 . It has a molecular weight of 247.06 g/mol . This compound is typically stored at room temperature and appears as a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl ester group attached to a phenyl ring, which is substituted with bromine and fluorine atoms . The InChI code for this compound is 1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 247.06 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 187 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 . The compound is a liquid at room temperature .Scientific Research Applications
Synthesis of Fluorinated Compounds : Methyl 2-(4-bromo-2-fluorophenyl)acetate is used in the synthesis of various fluorinated compounds. For instance, the study by Banks & Hwang (1994) discusses the production of fluoroarylketones, highlighting the compound's role in creating intermediates for radiopharmaceuticals.
Pharmaceutical Intermediate Synthesis : This compound is a key intermediate in the synthesis of pharmaceuticals. For example, Zhang Yi-fan (2010) describes its use in the synthesis of atorvastatin calcium, a widely used cholesterol-lowering medication.
Organic Chemistry and Drug Development : The compound is significant in the field of organic chemistry, especially in the development of new drugs. The work by Qiu et al. (2009) on the synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of flurbiprofen, demonstrates this application.
Enantioselective Microbial Reduction : Research like that conducted by Patel et al. (2004) showcases the compound's role in enantioselective microbial reduction, a process vital for producing certain pharmaceuticals.
Synthesis of Novel Molecules : The compound is used in the synthesis of various novel molecules, which can have potential applications in different fields. An example of this is the study by Saeed et al. (2010) that involves synthesizing new compounds with potential antimicrobial activities.
Radiofluorination for Medical Imaging : The study by Balandeh et al. (2017) discusses the electrochemical fluorination and radiofluorination of methyl(phenylthio)acetate, demonstrating its potential use in medical imaging.
Preparation of Drug Intermediates : Min (2015) describes an experiment for preparing drug intermediates, underlining the compound's role in educational settings and research labs.
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGQCRUYARHQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700138 | |
Record name | Methyl (4-bromo-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193290-19-6 | |
Record name | Methyl (4-bromo-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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